molecular formula C19H14Br2N2O3 B5971322 N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No. B5971322
M. Wt: 478.1 g/mol
InChI Key: DCPWNPNJVUTGSQ-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as DBD, is a synthetic compound that has gained significant attention in the scientific research community. DBD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In particular, this compound has been found to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been shown to have antioxidant activity and to protect against oxidative stress. This compound has also been found to modulate the immune response by regulating the production of cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and to evaluate its clinical potential.

Synthesis Methods

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is synthesized through a multi-step process that involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 1-naphthylacetic acid hydrazide in the presence of acetic anhydride and pyridine. The resulting product is then purified through recrystallization, yielding this compound as a yellow crystalline powder.

Scientific Research Applications

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O3/c20-15-8-13(18(25)17(21)19(15)26)10-22-23-16(24)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10,25-26H,9H2,(H,23,24)/b22-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWNPNJVUTGSQ-LSHDLFTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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